Home > Products > Screening Compounds P1505 > Pd-1/pd-l1 inhibitor 1
Pd-1/pd-l1 inhibitor 1 -

Pd-1/pd-l1 inhibitor 1

Catalog Number: EVT-279033
CAS Number:
Molecular Formula: C29H33NO5
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PDI-1 is a small molecule inhibitor designed to disrupt the interaction between PD-1 and PD-L1. This interaction plays a crucial role in suppressing the immune system's response to cancer cells. By inhibiting this interaction, PDI-1 aims to reactivate the immune system, enabling it to effectively target and destroy tumor cells []. This mechanism positions PDI-1 as a potential alternative to monoclonal antibodies currently used in immune checkpoint blockade therapy [].

Mechanism of Action

PDI-1 exerts its anti-tumor activity by competitively binding to either PD-1 or PD-L1, effectively blocking the interaction between these two proteins []. This blockade prevents the transmission of inhibitory signals that typically suppress T cell activation, thereby promoting an enhanced immune response against tumor cells []. The mechanism of action of PDI-1 resembles that of monoclonal antibodies targeting PD-1 or PD-L1, suggesting a similar therapeutic approach [].

Applications

PDI-1 has demonstrated promising anti-tumor activity in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC) and melanoma []. In vitro studies have shown that PDI-1 effectively enhances the cytotoxicity of activated human T cells against lung cancer and melanoma cell lines []. Furthermore, in vivo studies using syngeneic mouse models have demonstrated that PDI-1 significantly inhibits the growth of tumors derived from human PD-L1-transfected mouse lung cancer and melanoma cells []. These preclinical findings highlight the potential of PDI-1 as a novel immune checkpoint inhibitor for NSCLC and melanoma.

  • Compound Description: BMS-202 is a small-molecule inhibitor specifically designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) []. This inhibition prevents the suppression of T cell activity, promoting an antitumor immune response. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, particularly when combined with therapies like photodynamic therapy [, ].
  • Relevance: BMS-202 shares a direct mechanism of action with PD-1/PD-L1 inhibitor 1, both being small molecule antagonists targeting the PD-1/PD-L1 interaction [, , ]. While the precise structural relationship between the two hasn't been explicitly defined in the provided papers, their shared target and classification as small-molecule inhibitors suggest likely structural similarities.
  • Compound Description: (D)-PPA 1 is a peptide-based inhibitor designed to block the interaction between PD-1 and PD-L1 []. It functions similarly to antibody-based inhibitors by preventing the immune checkpoint activation that hinders T cell-mediated tumor cell destruction.
  • Relevance: Similar to PD-1/PD-L1 inhibitor 1, (D)-PPA 1 functions by directly antagonizing the PD-1/PD-L1 interaction [, ]. The peptide nature of (D)-PPA 1 suggests a distinct structural class compared to the likely small-molecule structure of PD-1/PD-L1 inhibitor 1, although both ultimately target the same protein-protein interaction.

Anti-PD-1/PD-L1 Antibodies

  • Compound Description: This broad category encompasses various monoclonal antibodies developed to target either PD-1 or PD-L1. These antibodies include but are not limited to Nivolumab, Pembrolizumab (targeting PD-1), Atezolizumab, Avelumab, and Durvalumab (targeting PD-L1) [, , , , , , , , , , , , , , , ]. These antibodies function by binding to their respective targets on immune or tumor cells, preventing the PD-1/PD-L1 interaction and restoring T cell activity against tumors.
  • Relevance: While structurally distinct from the small-molecule PD-1/PD-L1 inhibitor 1, these antibodies share the same therapeutic target []. They highlight the clinical relevance of inhibiting the PD-1/PD-L1 axis and provide a benchmark for comparing the efficacy and safety of small-molecule inhibitors like PDI-1.

Liothyronine (T3)

  • Compound Description: Liothyronine, also known as T3, is a thyroid hormone with a well-established role in regulating metabolism []. Recent computational studies utilizing e-Pharmacophore modeling and virtual screening identified T3 as a potential inhibitor of PD-1/PD-L1 interaction [].

Ginseng polysaccharides (GPs)

  • Compound Description: Ginseng polysaccharides (GPs) are complex carbohydrates derived from ginseng, a medicinal plant. GPs are not direct inhibitors of PD-1/PD-L1 interaction, but preclinical studies suggest they can modulate the gut microbiota and influence the kynurenine/tryptophan ratio []. These changes were associated with enhanced efficacy of anti-PD-1 therapy, particularly in non-responding subjects.
  • Relevance: While structurally unrelated to PD-1/PD-L1 inhibitor 1, the ability of GPs to potentiate the antitumor effects of anti-PD-1 therapy in preclinical models highlights the importance of the tumor microenvironment and its interplay with immune checkpoint blockade [, ].

Chidamide (CHI)

  • Compound Description: Chidamide (CHI) is an epigenetic modulator that inhibits histone deacetylase []. While not a direct inhibitor of PD-1/PD-L1, preclinical evidence suggests that CHI can enhance tumor immunogenicity and increase the expression of PD-L1, MHC I, and MHC II on tumor cells []. This upregulation was associated with increased responsiveness to PD-1/PD-L1 blockade therapy.
  • Relevance: Although structurally dissimilar to PD-1/PD-L1 inhibitor 1, CHI demonstrates a complementary mechanism by priming the tumor microenvironment for enhanced response to checkpoint inhibitors [, ]. This highlights the potential for combining epigenetic modulation with direct PD-1/PD-L1 inhibition to enhance therapeutic efficacy.

Properties

Product Name

Pd-1/pd-l1 inhibitor 1

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PD1-PDL1 inhibitor 1; PD1-PDL1-IN1; PD-1/PD-L1 inhibitor 1; PD-1/PD-L1 inhibitor 1

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.